Cgp 55802A is a chemical compound that serves as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors in the central nervous system. This compound has been extensively studied for its potential therapeutic applications in neurological disorders, including neurodegenerative diseases and conditions associated with excessive glutamate activity. Cgp 55802A is recognized for its ability to bind specifically to NMDA receptors, providing insights into receptor structure and function.
Cgp 55802A was first synthesized in the early 1990s by researchers investigating NMDA receptor interactions. Its development was part of broader efforts to understand the pharmacological properties of NMDA antagonists and their potential therapeutic benefits in treating various neurological conditions. The compound has been utilized in numerous studies to elucidate the mechanisms of NMDA receptor signaling and its implications in neurobiology.
Cgp 55802A is classified as a pharmaceutical compound within the category of NMDA receptor antagonists. It is often categorized under research chemicals used in neuroscience, particularly in studies focusing on synaptic transmission and neuropharmacology.
The synthesis of Cgp 55802A involves multiple steps, typically starting from commercially available precursors. The process often includes:
The specific synthetic route may vary, but it generally employs standard organic synthesis techniques such as:
Cgp 55802A has a complex molecular structure characterized by several functional groups that contribute to its activity as an NMDA antagonist. The precise three-dimensional arrangement of atoms plays a crucial role in its binding affinity.
Cgp 55802A participates in various chemical reactions primarily related to its binding interactions with NMDA receptors. Key reactions include:
The photolabeling technique has been employed to identify specific subunits of NMDA receptors that interact with Cgp 55802A, revealing insights into receptor composition and function.
Cgp 55802A acts primarily as a competitive antagonist at the NMDA receptor site, blocking the action of glutamate and preventing receptor activation. This inhibition alters calcium ion influx into neurons, leading to decreased excitatory neurotransmission.
Research indicates that Cgp 55802A effectively reduces excitotoxicity associated with excessive glutamate signaling, making it a candidate for therapeutic applications in conditions such as stroke or neurodegenerative diseases.
Cgp 55802A is utilized primarily in scientific research settings for:
The N-methyl-D-aspartate (NMDA) receptor, a critical mediator of synaptic plasticity and excitatory signaling, became a focal point for neuropharmacological development in the late 20th century. Early ligands like competitive antagonists AP5 and CPP (1980s) established the therapeutic potential of NMDA modulation for neurological disorders but suffered from poor bioavailability and limited receptor subtype selectivity [5]. The 1990s witnessed strategic advances with compounds like CGP 37849 and its ester prodrug CGP 39551, which demonstrated oral activity and improved potency as competitive NMDA antagonists (Ki = 35 nM for CPP binding inhibition) [5]. Concurrently, research revealed the NMDA receptor's heteromeric composition (NR1/NR2 subunits), with subunit-specific expression dynamically regulated by neuronal activity—a discovery enabled by novel pharmacological tools [3] [9]. This era highlighted the need for precision-targeted ligands capable of probing specific binding domains, setting the stage for photoaffinity probes like CGP 55802A.
Discovered in the early 1990s, CGP 55802A (CAS 152564-63-1) was engineered as a photoaffinity ligand specifically targeting the glutamate recognition site of NMDA receptors. Its systematic name reflects structural features:
The molecular structure (C₁₈H₂₄IN₅NaO₇P, MW 603.28 Da) incorporates critical functional groups:
Its designation as a "photoaffinity ligand" signifies the unique capacity to form irreversible covalent bonds with NMDA receptors upon UV irradiation, enabling isolation and mapping of receptor complexes [1].
CGP 55802A represents a specialized branch within the broader CGP neuropharmacological portfolio, distinguished by its mechanism and application:
Table 1: Key CGP Compounds in Receptor Pharmacology
Compound | Primary Target | Key Function | Structural Distinction |
---|---|---|---|
CGP 37849 | NMDA Receptor | Competitive antagonist (Ki = 35 nM) | Phosphono-pentenoic acid backbone |
CGP 55845 | GABAB Receptor | Potent antagonist (IC50 = 5 nM) | Phosphinic acid derivative |
CGP 55802A | NMDA Glu Site | Photoaffinity labeling probe | Iodinated azide photoactivatable group |
CGP 35348 | GABAB Receptor | Blood-brain barrier permeable antagonist | Diethoxypropylphosphinate |
Unlike CGP 37849 (competitive NMDA antagonism) or CGP 55845 (GABAB blockade), CGP 55802A serves a diagnostic role rather than direct receptor modulation. Its iodinated aromatic ring enables:
This positions CGP 55802A as a pivotal tool for structural neuroscience, complementing the functional profiling of earlier CGP ligands.
Table 2: Evolution of NMDA Receptor Ligands Leading to CGP 55802A
Era | Ligand Class | Example Compounds | Limitations Addressed by CGP 55802A |
---|---|---|---|
1980s | Competitive antagonists | AP5, CPP | Poor bioavailability; no subunit discrimination |
Early 1990s | Channel blockers | MK-801, ketamine | Non-specific binding; psychotomimetic effects |
Mid 1990s | Photoaffinity probes | CGP 55802A | Enabled precise mapping of glutamate binding domains |
Late 1990s | Subunit-selective antagonists | Ifenprodil (NR2B-specific) | Required prior target identification |
CGP 55802A thus emerged when NMDA receptor research shifted from functional characterization to structural deconvolution, addressing the critical need for spatial resolution of ligand-receptor interactions [3] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7